molecular formula C12H11FN2O B14868440 4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one

4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one

Cat. No.: B14868440
M. Wt: 218.23 g/mol
InChI Key: FBHUEOCRUHZCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole moiety attached to a pyrrolidinone ring, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one typically involves the reaction of 5-fluoroindole with a suitable pyrrolidinone precursor under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 5-fluoroindole is reacted with a pyrrolidinone derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Chemical Reactions Analysis

4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, contributing to its potency and efficacy .

Comparison with Similar Compounds

4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one can be compared with other indole derivatives, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11FN2O/c13-8-1-2-11-9(4-8)10(6-14-11)7-3-12(16)15-5-7/h1-2,4,6-7,14H,3,5H2,(H,15,16)

InChI Key

FBHUEOCRUHZCSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.